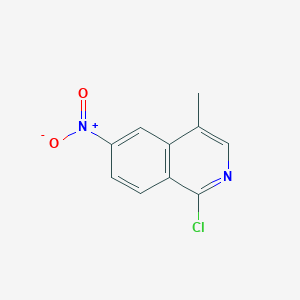

1-Chloro-4-methyl-6-nitroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Chloro-4-methyl-6-nitroisoquinoline” is a chemical compound with the molecular weight of 222.63 . It is a solid at room temperature and should be stored in a refrigerator .

Synthesis Analysis

The synthesis of isoquinoline derivatives, including “1-Chloro-4-methyl-6-nitroisoquinoline”, has been a topic of interest in medicinal chemistry . The synthetic route often involves the reaction of methyl substituted anilines with malonic acid .Molecular Structure Analysis

The molecular structure of “1-Chloro-4-methyl-6-nitroisoquinoline” can be represented by the InChI code:1S/C10H7ClN2O2/c1-6-2-3-8-7 (9 (6)13 (14)15)4-5-12-10 (8)11/h2-5H,1H3 . Physical And Chemical Properties Analysis

“1-Chloro-4-methyl-6-nitroisoquinoline” is a solid at room temperature . It has a molecular weight of 222.63 . The compound should be stored in a refrigerator .Scientific Research Applications

Synthesis and Chemical Reactivity

1-Chloro-4-methyl-6-nitroisoquinoline and its derivatives are valuable intermediates in organic synthesis, offering pathways to develop various chemical structures due to their reactivity.

Amination and Alkylation : One study demonstrated the amination of nitroisoquinolines, including derivatives similar to 1-Chloro-4-methyl-6-nitroisoquinoline, using liquid methylamine solution and potassium permanganate to produce mono- or bis(methylamino)-substituted nitro compounds. This process showcases the regioselectivity controlled by the interaction of frontal molecular orbitals of the reagents (Woźniak & Nowak, 1994).

Electron Transfer Reactions : Another research explored electron transfer reactions in 5-nitroisoquinolines, preparing 1-Chloromethyl-5-nitroisoquinoline as a reductive alkylating agent. This compound showed unique reactivity in C-alkylation via an SR^1 mechanism, highlighting its potential in synthesizing new chemical entities with specific functional groups (Vanelle et al., 1994).

Novel Acyl Transfer Catalysts : Research into acyl transfer catalysts involved synthesizing novel compounds from 1-chloro-5-nitroisoquinoline, indicating the compound's utility in developing catalysts that facilitate acyl transfer reactions. This exploration into catalysis could open new avenues for chemical synthesis and transformations (Chen Pei-ran, 2008).

Material Synthesis and Characterization

The versatile chemical framework of 1-Chloro-4-methyl-6-nitroisoquinoline allows for the synthesis of materials with potential applications in electronics, photonics, and as chemical sensors.

Synthesis of Quinoline Derivatives : The compound's reactivity was utilized in the synthesis of quinoline derivatives, showcasing its role in creating complex molecules that could have applications in material science and organic electronics (Achmatowicz et al., 2008).

Crystal Structure Analysis : Studies on crystal structures involving derivatives of isoquinoline with various substituents highlight the potential of these compounds in designing new materials with specific optical or electronic properties. The detailed analysis of hydrogen-bonded structures provides insights into molecular packing, which is crucial for material properties (Gotoh & Ishida, 2020).

Safety and Hazards

properties

IUPAC Name |

1-chloro-4-methyl-6-nitroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-5-12-10(11)8-3-2-7(13(14)15)4-9(6)8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQVNDGXSBWYRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=C1C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2798634.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2798639.png)

![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2798641.png)

![N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2798649.png)

![Ethyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2798650.png)